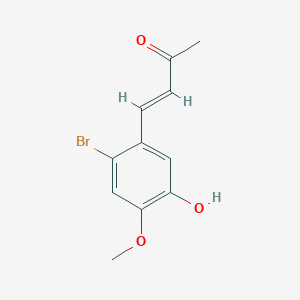
4-(2-Bromo-5-hydroxy-4-methoxyphenyl)but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Bromo-5-hydroxy-4-methoxyphenyl)but-3-en-2-one is an organic compound that features a brominated phenyl group with hydroxyl and methoxy substituents, attached to a butenone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-5-hydroxy-4-methoxyphenyl)but-3-en-2-one typically involves the bromination of a methoxy-substituted phenyl compound followed by a series of reactions to introduce the butenone moiety. One common method involves dissolving 2-bromo-5-hydroxy-4-methoxybenzaldehyde in dimethyl sulfoxide (DMSO), followed by the addition of hydrobromic acid and hydrogen peroxide to carry out the bromination reaction . The resulting product is then subjected to further reactions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Bromo-5-hydroxy-4-methoxyphenyl)but-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the butenone moiety can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2-Bromo-5-hydroxy-4-methoxyphenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its functional groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(2-Bromo-5-hydroxy-4-methoxyphenyl)but-3-en-2-one involves its interaction with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the bromine atom can act as a leaving group in substitution reactions. These interactions can affect enzyme activity, signal transduction pathways, and other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-methoxyacetophenone: Similar structure but lacks the hydroxyl group and butenone moiety.
5-Bromo-2-hydroxy-3-methoxybenzaldehyde: Similar structure but lacks the butenone moiety.
4-Methoxyphenacyl bromide: Similar structure but lacks the hydroxyl group and butenone moiety.
Uniqueness
4-(2-Bromo-5-hydroxy-4-methoxyphenyl)but-3-en-2-one is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in scientific research.
Propiedades
Número CAS |
22214-40-0 |
|---|---|
Fórmula molecular |
C11H11BrO3 |
Peso molecular |
271.11 g/mol |
Nombre IUPAC |
(E)-4-(2-bromo-5-hydroxy-4-methoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H11BrO3/c1-7(13)3-4-8-5-10(14)11(15-2)6-9(8)12/h3-6,14H,1-2H3/b4-3+ |
Clave InChI |
UUMPPGPUHVTAEH-ONEGZZNKSA-N |
SMILES isomérico |
CC(=O)/C=C/C1=CC(=C(C=C1Br)OC)O |
SMILES canónico |
CC(=O)C=CC1=CC(=C(C=C1Br)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylicacid](/img/structure/B15321462.png)
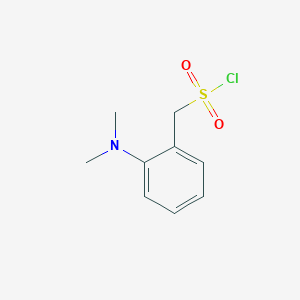
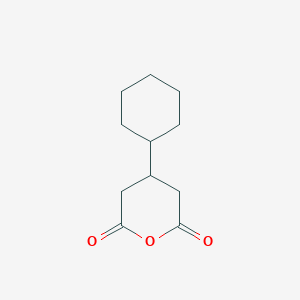
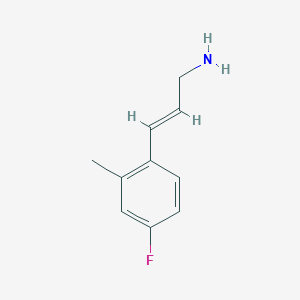
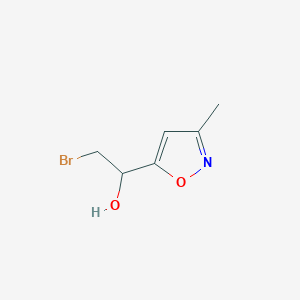
![1-{4-Methyl-1-azabicyclo[2.2.2]octan-3-yl}methanaminedihydrochloride](/img/structure/B15321491.png)

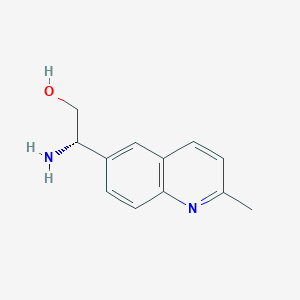
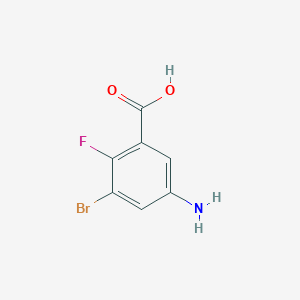



![rac-1-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanaminehydrochloride,trans](/img/structure/B15321540.png)
